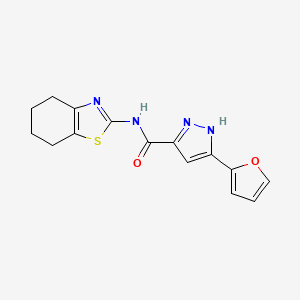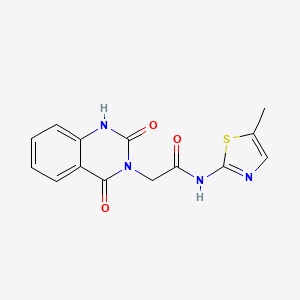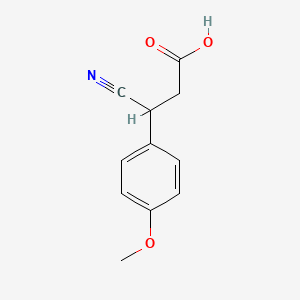
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea is a chemical compound . It is a urea derivative and contains a cyclopentyl group attached to one of the nitrogen atoms of the urea and a 1-methylpiperidin-4-yl group attached to the other .
Molecular Structure Analysis
The molecule contains a total of 43 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring (cyclopentyl), 1 six-membered ring (piperidine), and 1 urea derivative .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 171.24 . The IUPAC name is 1-methyl-3-(1-methylpiperidin-4-yl)urea .作用機序
The mechanism of action of 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea is not completely understood. However, it is believed that this compound binds to the active site of certain enzymes, resulting in an inhibition of their activity. This inhibition of enzyme activity has been shown to have a variety of effects on the body, including the inhibition of certain cellular processes and the inhibition of certain pathways involved in the development of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic effects on a variety of diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of certain types of cancer. This compound has also been studied for its potential to reduce the risk of certain types of neurological disorders.
実験室実験の利点と制限
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which makes it easier to handle and use in laboratory experiments. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also a relatively expensive compound, and its use in laboratory experiments can be cost-prohibitive.
将来の方向性
There are a number of potential future directions for the use of 3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea in scientific research. This compound could be used to develop novel drug delivery systems, such as liposomes or nanoparticles, that could be used to deliver drugs more efficiently and effectively. This compound could also be used to develop new therapeutic agents for a variety of diseases, such as cancer, HIV/AIDS, and Alzheimer’s disease. This compound could also be used to study the effects of a variety of drugs on the human body, as well as to study the mechanisms of action of existing drugs. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as cyclic urea derivatives, which could be used in a variety of scientific research applications.
合成法
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea can be synthesized using a variety of methods. The most common method involves the reaction of 1-methylpiperidin-4-yl chloride with cyclopentyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields this compound in a yield of approximately 90%.
科学的研究の応用
3-cyclopentyl-1-(1-methylpiperidin-4-yl)urea has been studied extensively due to its unique chemical structure and its potential as a therapeutic agent. This compound has been used in a variety of scientific research applications including drug design, drug discovery, and drug delivery systems. This compound has been studied as a potential therapeutic agent for a variety of diseases including cancer, HIV/AIDS, and Alzheimer’s disease. This compound has also been used to study the effects of a variety of drugs on the human body.
Safety and Hazards
特性
IUPAC Name |
1-cyclopentyl-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-15-8-6-11(7-9-15)14-12(16)13-10-4-2-3-5-10/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXJETPCWUGXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6577426.png)
![2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6577430.png)
![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)
![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)
![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)